molecular formula C20H21N3O3S2 B2996374 (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 850910-71-3

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2996374
CAS No.: 850910-71-3
M. Wt: 415.53
InChI Key: YTRNCDDEGJDYKB-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a benzothiazole-derived sulfonamide characterized by a Z-configuration imine linkage, a 3-ethyl-substituted benzothiazole core, and a pyrrolidine-sulfonyl benzamide moiety. Its design aligns with medicinal chemistry strategies for optimizing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-23-17-7-3-4-8-18(17)27-20(23)21-19(24)15-9-11-16(12-10-15)28(25,26)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNCDDEGJDYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20N2O2SC_{18}H_{20}N_2O_2S and features a thiazole ring, a pyrrolidine moiety, and a sulfonamide group. These structural components contribute to its biological activity, particularly its ability to interact with various biological targets.

1. Enzyme Inhibition

Research indicates that derivatives of benzothiazole, similar to the compound , exhibit significant inhibitory effects on various enzymes. For instance, compounds with similar structures have shown promising results as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are critical in neurodegenerative diseases like Alzheimer's disease .

Table 1: Inhibitory Activity of Related Compounds

CompoundAChE IC50 (µM)BuChE IC50 (µM)MAO-B IC50 (µM)
Compound 3s6.72.351.6
Compound 4b0.012Not reportedNot reported
(Z)-N-(3-ethyl...)To be determinedTo be determinedTo be determined

2. Histamine H3 Receptor Modulation

The compound's structural features suggest potential activity as a histamine H3 receptor antagonist. Histamine H3 receptors are implicated in regulating neurotransmitter release, and antagonists can enhance wakefulness and cognitive functions . The modulation of these receptors may provide therapeutic benefits in sleep disorders and cognitive impairments.

Study on Benzothiazole Derivatives

A study highlighted the multitargeted nature of benzothiazole derivatives, where compounds were evaluated for their affinity towards histamine H3 receptors and their inhibitory effects on cholinergic enzymes. The most promising compounds demonstrated low nanomolar Ki values, indicating strong binding affinity .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzothiazole-based compounds against oxidative stress in neuronal cells. The results suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms, potentially offering new avenues for treating neurodegenerative diseases .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymes : By binding to the active sites of AChE and MAO-B, the compound may prevent the breakdown of neurotransmitters, enhancing cholinergic signaling.
  • Receptor Antagonism : As a potential histamine H3 antagonist, it could modulate neurotransmitter release patterns, improving cognitive functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s closest structural analogs include derivatives with modifications to the sulfonamide substituent or benzothiazole ring. A key example is (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 1007540-88-6), which differs in two regions:

Sulfonamide Substituent : Replacement of pyrrolidine (5-membered ring) with azepane (7-membered ring).

Benzothiazole Core : Introduction of a fluorine atom at the 4-position.

Table 1: Structural and Hypothesized Property Differences

Feature Target Compound Analog (CAS: 1007540-88-6) Potential Impact of Modification
Sulfonamide Substituent Pyrrolidine (5-membered ring) Azepane (7-membered ring) Increased lipophilicity (↑ logP)
Benzothiazole Substitution No halogen 4-Fluoro Enhanced electron-withdrawing effects; potential metabolic stabilization
Molecular Weight ~443.5 g/mol* ~477.5 g/mol* Steric effects in target binding

*Calculated based on structural formulas.

Physicochemical and Pharmacological Implications

  • Azepane vs. Pyrrolidine : The larger azepane ring may reduce aqueous solubility but improve membrane permeability due to increased hydrophobicity. This could influence pharmacokinetic profiles, such as oral bioavailability .
  • Fluorine Substitution : The 4-fluoro group on the benzothiazole ring may enhance metabolic stability by blocking oxidative degradation pathways (e.g., cytochrome P450-mediated oxidation). Additionally, fluorine’s electronegativity could alter electronic distribution, affecting interactions with target proteins .

Computational Similarity Analysis

Quantitative structural similarity assessments, such as Tanimoto coefficients, are critical for comparing binary chemical fingerprints. For example:

  • Tanimoto Coefficient (Tc) : A Tc > 0.85 indicates high similarity. The target compound and its azepane/fluoro analog likely share a high Tc due to conserved benzothiazole and sulfonamide motifs. However, the azepane and fluorine modifications may lower Tc slightly, reflecting divergences in steric and electronic profiles .
  • 3D Pharmacophore Overlap : Differences in ring size and substituent electronegativity may reduce overlap in hydrogen-bonding or hydrophobic interaction sites, impacting predicted bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.